molecular formula C29H48O2 B198794 6-Hydroxystigmast-4-en-3-one CAS No. 36450-02-9

6-Hydroxystigmast-4-en-3-one

Cat. No.: B198794
CAS No.: 36450-02-9
M. Wt: 428.7 g/mol
InChI Key: IWNCBADONFSAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxystigmast-4-en-3-one is a steroidal compound belonging to the stigmastane class of steroids. It is characterized by the presence of a hydroxyl group at the sixth position and a double bond between the fourth and fifth carbon atoms in the stigmastane skeleton. This compound is naturally found in certain plant species, such as Dryobalanops oblongifolia, and has been studied for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxystigmast-4-en-3-one can be synthesized through the isolation from natural sources or via chemical synthesis. The isolation process typically involves the extraction of the compound from plant materials using solvents like acetone. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using steroid precursors

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxystigmast-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

    Reduction: The double bond between the fourth and fifth carbon atoms can be reduced to form a saturated stigmastane derivative.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-ketostigmast-4-en-3-one.

    Reduction: Formation of stigmastane derivatives.

    Substitution: Formation of various ester or ether derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Stigmast-4-en-3-one: Lacks the hydroxyl group at the sixth position.

    3-Hydroxystigmast-5-en-7-one: Has a hydroxyl group at the third position and a double bond between the fifth and sixth carbon atoms.

Uniqueness: 6-Hydroxystigmast-4-en-3-one is unique due to the presence of the hydroxyl group at the sixth position and the double bond between the fourth and fifth carbon atoms. This structural feature may contribute to its distinct biological activities compared to other stigmastane steroids .

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNCBADONFSAAW-ATPUVMSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxystigmast-4-en-3-one
Reactant of Route 2
6-Hydroxystigmast-4-en-3-one
Reactant of Route 3
6-Hydroxystigmast-4-en-3-one
Reactant of Route 4
6-Hydroxystigmast-4-en-3-one
Reactant of Route 5
6-Hydroxystigmast-4-en-3-one
Reactant of Route 6
6-Hydroxystigmast-4-en-3-one
Customer
Q & A

Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?

A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []

Q2: What is the reported IC50 value of this compound against Plasmodium falciparum 3D7?

A3: The IC50 value of this compound against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []

Q3: How does the antiplasmodial activity of this compound compare to other isolated compounds from the same source?

A4: In the study on Dryobalanops oblongifolia, this compound showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []

Q4: What structural features of this compound are important for its antioxidant activity?

A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.

  1. Antiplasmodial Activity of Stigmastane Steroids from Dryobalanops oblongifolia Stem Bark
  2. Antioxidant and Anti-tyrosinase Activities from Piper officinarum C.DC (Piperaceae) -
  3. A new pregnane from Munronia delavayi Franch (Meliaceae)
  4. Phytochemicals and bioactivities of Artocarpus Anisophylluss MIQ

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